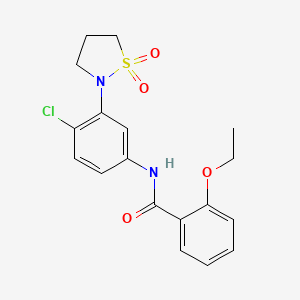
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide, also known as COTI-2, is a novel small molecule that has gained considerable attention in the field of cancer research. This compound has shown promising results in preclinical studies, exhibiting potent anti-tumor activity against a range of cancer types, including those that are resistant to conventional therapies. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A significant application of compounds structurally related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is in the development of antimicrobial agents. Research has focused on synthesizing and evaluating derivatives for their ability to combat various bacterial and fungal infections. For instance, a study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring has revealed their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Another research effort synthesized benzamide derivatives that exhibited promising antibacterial activities, suggesting their suitability as antimicrobial candidates (Patel & Dhameliya, 2010). These studies underscore the therapeutic potential of such compounds against a range of microbial pathogens.
Antiproliferative and Anticancer Applications
The design and synthesis of novel compounds with potential antiproliferative activity have also been explored. For instance, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlighted its promising anticancer activity, demonstrating significant inhibition against various human cancer cell lines (Huang et al., 2020). This compound's ability to interfere with cellular proliferation emphasizes the potential for related benzamide derivatives in cancer therapy.
Antiviral Applications
Research into the antiviral capabilities of related compounds has shown that derivatives of this compound could be effective against various viral infections. A study on 5-chlorobenzotriazole derivatives revealed their potential in combating bovine viral diarrhea virus (BVDV), suggesting that these compounds could serve as leads for future antiviral drug development (Ibba et al., 2018).
Anticonvulsant Applications
Compounds structurally similar to this compound have been evaluated for their anticonvulsant properties. A study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors demonstrated considerable anticonvulsant activity, indicating the therapeutic potential of these compounds in treating convulsive disorders (Faizi et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-25-17-7-4-3-6-14(17)18(22)20-13-8-9-15(19)16(12-13)21-10-5-11-26(21,23)24/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKPKEITQOJENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


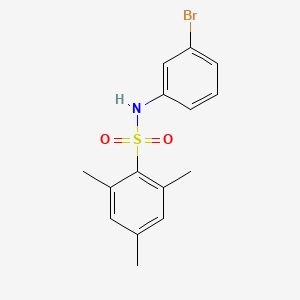
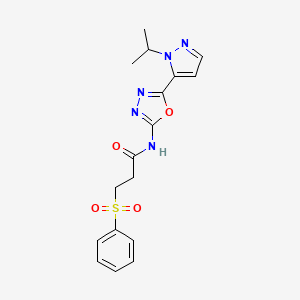

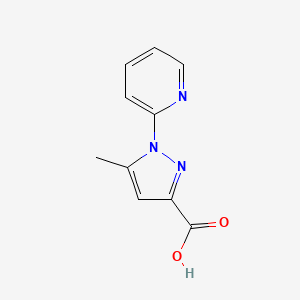
![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)
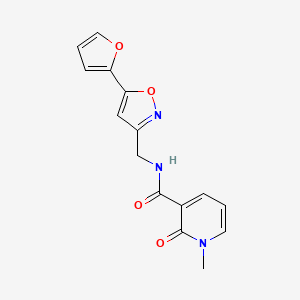
![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)
![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)
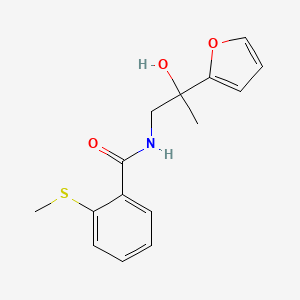

![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)